Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate
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Overview
Description
Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate is an organic compound with the molecular formula C10H19NO5. This compound is characterized by the presence of a methoxy group, an amino group, and a methyl ester group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate typically involves the reaction of 3-methoxy-3-oxopropylamine with methyl 2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, helps in achieving the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate
- Methyl 3-[(3-methoxy-3-oxopropyl)(4-methoxybenzyl)amino]-3-oxopropanoate
- Dimethyl 3,3’-[(methylimino)dipropanoate]
Uniqueness
Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate is unique due to its specific structural features, such as the presence of both methoxy and amino groups, which confer distinct reactivity and properties
Properties
Molecular Formula |
C9H17NO4 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C9H17NO4/c1-7(9(12)14-3)6-10-5-4-8(11)13-2/h7,10H,4-6H2,1-3H3 |
InChI Key |
IAMPSSYMMQPZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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